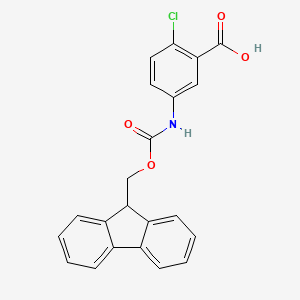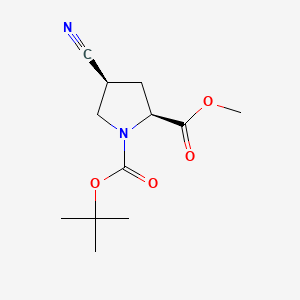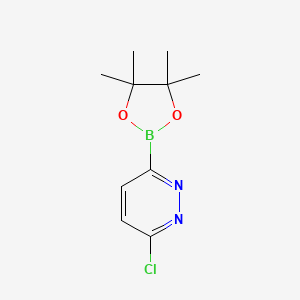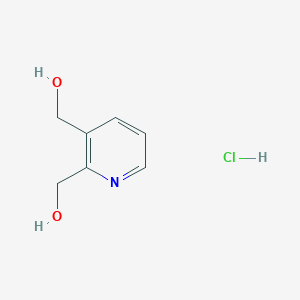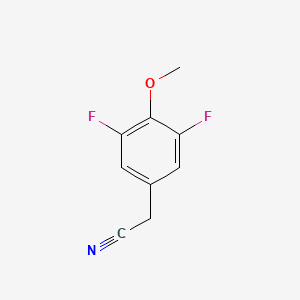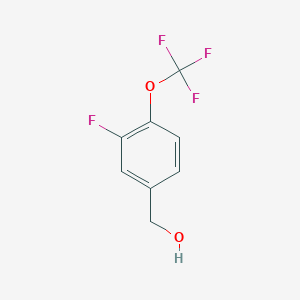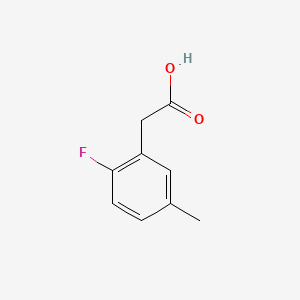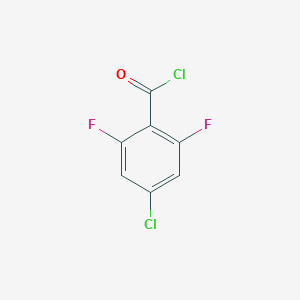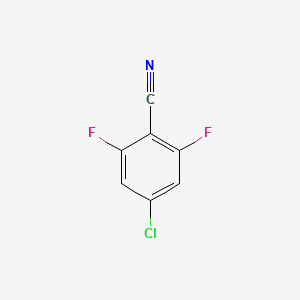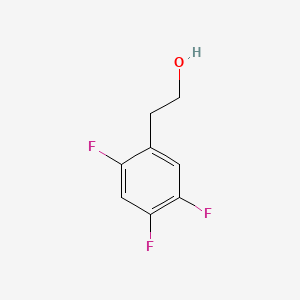
2-(2,4,5-三氟苯基)乙醇
描述
2-(2,4,5-Trifluorophenyl)ethanol , also known by its chemical formula C8H7F3O , is a compound with intriguing properties. Its molecular weight is approximately 176.14 g/mol . This compound belongs to the class of aryl alcohols and contains three fluorine atoms attached to a phenyl ring.
Molecular Structure Analysis
The compound’s molecular structure consists of a central ethanol (hydroxyethyl) group linked to a phenyl ring bearing three fluorine atoms. The IUPAC name for this compound is 2-(2,4,5-trifluorophenyl)ethanol . The InChI code is: 1S/C8H7F3O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4,12H,1-2H2 .
Physical and Chemical Properties Analysis
科学研究应用
生物催化制备制药中间体
2-(2,4,5-三氟苯基)乙醇及其衍生物在制药生产中起着至关重要的作用。例如,(R)-1-[4-(三氟甲基)苯基]乙醇是化学趋化因子CCR5拮抗剂生产中的重要中间体。陈等人(2019年)的研究开发了一种高效的生物过程,用于将4-(三氟甲基)苯乙酮不对称还原为这种化合物,利用重组大肠杆菌细胞。这个过程通过极性有机溶剂-水介质表现出优异的对映选择性,并通过增加底物浓度和产率显著提高了效率(Chen, Xia, Liu, & Wang, 2019)。
手性醇合成的酶法过程
手性醇的酶法合成,如(S)-2-氯-1-(3,4-二氟苯基)乙醇,是另一个重要的应用。郭等人(2017年)强调了一种实用的酶法合成过程,用于制备这种手性醇,这是治疗急性冠状动脉综合征的Ticagrelor的关键中间体。该过程实现了近乎完全的转化率和高的对映选择性,展示了其在工业应用中的潜力(Guo, Tang, Yang, Ni, Zhang, & Chen, 2017)。
新颖合成方法
已经探索了2-(2,4,5-三氟苯基)乙醇衍生物的创新合成方法。Anil等人(2019年)通过Sharpless不对称环氧化方法完成了(2S)-3-(2,4,5-三氟苯基)丙烷-1,2-二醇的合成。这种方法产生了高的对映体过量,并展示了生产这类化合物的另一种途径(Anil, Altundas, & Kara, 2019)。
抗菌活性
已经评估了2-(2,4,5-三氟苯基)乙醇衍生物的抗菌性能。Ramesh等人(2017年)合成并筛选了三氟苯乙酰肼衍生物的抗菌活性。他们发现某些化合物对链球菌和金黄色葡萄球菌等细菌表现出显著活性。这项研究突显了这些化合物在开发新的抗菌剂中的潜力(Ramesh, Rao, Babu, Nagababu, Rao, & Babu, 2017)。
催化和生物还原过程
该化合物及其衍生物在催化和生物还原过程中也具有重要意义。例如,欧阳等人(2013年)开发了一种高效的合成过程,用于合成(R)-[3,5-双(三氟甲基)苯基]乙醇,这是合成阿普利坦的关键中间体,使用Leifsonia xyli对3,5-双(三氟甲基)苯乙酮进行不对称还原。这种生物还原过程表现出高的产率和对映体过量,提供了一种可行的化学合成替代方案(Ouyang, Wang, Huang, Cai, & He, 2013)。
绿色化学和环境应用
在绿色化学和环境应用的背景下,2-(2,4,5-三氟苯基)乙醇衍生物的使用是显著的。于等人(2018年)确定了一种Burkholderia cenocepacia源酶,用于高效的反Prelog生物还原3,5-双(三氟甲基)苯乙酮。这个过程有利于合成芳香族手性醇,突显了这类化合物在环保友好化学过程中的作用(Yu, Li, Lu, & Zheng, 2018)。
安全和危害
属性
IUPAC Name |
2-(2,4,5-trifluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFXXIXHSGJQOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590710 | |
| Record name | 2-(2,4,5-Trifluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883267-70-7 | |
| Record name | 2-(2,4,5-Trifluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
